5,7-Dichloro-2,3-dimethyl-6-azaindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2N2 |
|---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
5,7-dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H8Cl2N2/c1-4-5(2)12-8-6(4)3-7(10)13-9(8)11/h3,12H,1-2H3 |
InChI Key |
ZJWTWLFBRGXFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(N=C(C=C12)Cl)Cl)C |
Origin of Product |
United States |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 5,7 Dichloro 2,3 Dimethyl 6 Azaindole
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, providing detailed information about the molecule's connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of 5,7-Dichloro-2,3-dimethyl-6-azaindole is expected to show distinct signals corresponding to the different types of protons in the molecule. The broad singlet for the N-H proton of the pyrrole (B145914) ring is anticipated to appear in the downfield region, typically between 10.0 and 12.0 ppm. The aromatic proton at the C4 position would appear as a singlet, with its chemical shift influenced by the adjacent chlorine and nitrogen atoms. The two methyl groups at the C2 and C3 positions are expected to appear as sharp singlets in the upfield region, likely between 2.0 and 3.0 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the structure. For this compound, nine distinct signals are expected. The carbons attached to the electronegative chlorine (C5, C7) and nitrogen atoms (C3a, C7a) would be shifted downfield. The carbons of the two methyl groups would appear at the most upfield positions. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data based on analysis of similar substituted azaindole structures. rsc.org
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H (Position 1) | 10.0 - 12.0 | Broad Singlet |
| C-H (Position 4) | 7.0 - 8.0 | Singlet |
| CH ₃ (Position 2) | 2.2 - 2.8 | Singlet |
| CH ₃ (Position 3) | 2.1 - 2.7 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data based on analysis of similar substituted azaindole structures. rsc.org
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 135 - 145 |
| C3 | 115 - 125 |
| C3a | 125 - 135 |
| C4 | 118 - 128 |
| C5 | 120 - 130 |
| C7 | 130 - 140 |
| C7a | 145 - 155 |
| C H₃ (from C2) | 10 - 15 |
| C H₃ (from C3) | 8 - 13 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a sharp absorption band for the N-H stretching vibration of the pyrrole ring, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would produce a series of bands in the 1400-1650 cm⁻¹ region. Finally, the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be useful for confirming the bicyclic core structure.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
| C=C / C=N | Ring Stretch | 1400 - 1650 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound (C₉H₈Cl₂N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺), confirming its elemental composition.
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), the presence of two chlorine atoms will result in a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. This pattern is a definitive indicator of a dichloro-substituted compound.
The fragmentation pattern observed under techniques like Electron Ionization (EI) would provide further structural information. Common fragmentation pathways would likely include the loss of a methyl radical ([M-15]⁺) or the loss of a chlorine atom ([M-35/37]⁺).
Table 4: Expected Mass Spectrometry Data
| Parameter | Expected Value / Observation |
| Molecular Formula | C₉H₈Cl₂N₂ |
| Nominal Molecular Weight | 214 g/mol |
| Isotopic Pattern | M, M+2, M+4 peaks with ~9:6:1 intensity ratio |
| Common Fragments | [M-CH₃]⁺, [M-Cl]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 6-azaindole (B1212597) core is an aromatic, conjugated system, and is thus expected to be UV-active. The spectrum would likely display strong absorption bands corresponding to π → π* transitions. For the parent 7-azaindole (B17877), these transitions are observed in the UV region. researchgate.net The presence of chlorine and methyl substituents on the ring system is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted parent azaindole.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles. rsc.org
This analysis would confirm the planarity of the bicyclic azaindole ring system and the precise positions of the chloro and methyl substituents. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions. Potential interactions include hydrogen bonding between the pyrrole N-H donor of one molecule and the pyridine (B92270) nitrogen acceptor of a neighboring molecule, as well as possible π-π stacking between the aromatic rings. nih.gov
Correlative Analysis of Spectroscopic and Diffraction Data for Comprehensive Structural Characterization
While each analytical technique provides valuable information, a comprehensive and unambiguous structural characterization is achieved through the correlation of all data. The process would be as follows:
Mass Spectrometry would first establish the molecular formula (C₉H₈Cl₂N₂) and confirm the presence of two chlorine atoms through the distinct isotopic pattern.
IR Spectroscopy would identify the key functional groups, notably the N-H group of the pyrrole ring.
NMR Spectroscopy (¹H and ¹³C) would then be used to piece together the molecular skeleton, showing the connectivity between all carbon and hydrogen atoms and confirming the substitution pattern of the two methyl groups and two chlorine atoms on the azaindole core. rsc.org
UV-Vis Spectroscopy would confirm the presence of the conjugated aromatic system.
Finally, X-ray Crystallography , if successful, would provide the ultimate confirmation of the proposed structure, offering a precise 3D model of the molecule and insight into its solid-state packing and intermolecular forces. rsc.orgnih.gov
By combining these techniques, the evidence becomes synergistic, leading to an irrefutable structural assignment for this compound.
Reactivity and Reaction Mechanisms of 5,7 Dichloro 2,3 Dimethyl 6 Azaindole
Electrophilic Aromatic Substitution Reactions on the Halogenated Azaindole Core
The reactivity of the 5,7-dichloro-2,3-dimethyl-6-azaindole core toward electrophiles is governed by the electronic properties of its constituent rings. The azaindole system consists of an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridine (B92270) ring. Generally, in electrophilic aromatic substitution (EAS) reactions, the pyrrole moiety is the preferred site of attack. For a typical indole (B1671886), substitution occurs preferentially at the C3 position. stackexchange.com However, in the case of this compound, the C2 and C3 positions are already substituted with methyl groups, precluding reaction at these sites.
The next most activated position in the pyrrole ring, C4, is absent in the 6-azaindole (B1212597) scaffold. Therefore, electrophilic attack would be directed to the pyridine ring. However, the pyridine ring is inherently electron-deficient and is further deactivated by the two electron-withdrawing chlorine atoms at the C5 and C7 positions. Consequently, the halogenated pyridine ring is strongly deactivated towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com Successful EAS reactions on this core would likely require harsh conditions and may proceed with low yields and selectivity. The literature specifically detailing EAS reactions on this compound is limited, reflecting these inherent reactivity challenges.
Nucleophilic Aromatic Substitution Reactions and Halogen Exchange
The electron-deficient nature of the pyridine ring, enhanced by the two chloro substituents, makes the this compound core susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks the aromatic ring and displaces one of the halogen atoms. The regioselectivity of this substitution—whether the C5 or C7 chlorine is replaced—depends on factors such as the nature of the nucleophile and the reaction conditions. In many dihalo-N-heterocycles, the position ortho or para to the ring nitrogen is most activated for SNAr. nih.gov
A more versatile and highly selective method for the functionalization of this scaffold involves a lithium-chlorine exchange. researchgate.net Treatment of 5,7-dichloro-6-azaindoles with a strong organolithium base, such as tert-butyllithium (B1211817) (t-BuLi), can selectively replace one of the chlorine atoms with lithium. This generates a highly reactive organolithium intermediate. This lithiated species can then react with a wide variety of electrophiles to introduce new functional groups onto the azaindole core. Research on related 5,7-dibromoindoles has shown that lithium-halogen exchange can be highly regioselective, with the C7 position being preferentially metalated. researchgate.net This selectivity allows for the controlled, stepwise functionalization of the pyridine ring.
Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorine atoms at the C5 and C7 positions serve as excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Dichloro-6-azaindoles are versatile substrates that can be selectively functionalized using palladium-catalyzed reactions. researchgate.net
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide. nih.gov This reaction is highly effective for the arylation or vinylation of halogenated azaindoles. For this compound, selective mono- or di-substitution can be achieved by carefully controlling the reaction conditions, such as the catalyst, ligand, base, and stoichiometry of the boronic acid. rsc.orgresearchgate.net
The relative reactivity of the C5-Cl and C7-Cl bonds can be influenced by the choice of palladium catalyst and ligands, allowing for regioselective coupling. nih.gov For instance, bulky phosphine (B1218219) ligands can direct the coupling to the less sterically hindered position. The development of specialized palladium precatalysts has enabled the efficient coupling of even challenging substrates like unprotected N-H azaindoles under mild conditions. nih.gov
| Coupling Partners | Catalyst System | Base | Solvent | Product Type |
| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / Na₂CO₃ | Dioxane / Water | 5-Aryl-7-chloro-azaindole |
| Heteroarylboronic Acid | XPhos-Pd-G2 | K₃PO₄ | DMF/EtOH/H₂O | 7-Heteroaryl-5-chloro-azaindole |
| Alkylboronic Ester | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 5-Alkyl-7-chloro-azaindole |
| Di-substitution | Pd(PPh₃)₄ (excess) | Na₂CO₃ | Dioxane / Water | 5,7-Diaryl-azaindole |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions on halo-azaindole scaffolds.
Sonogashira and Heck Coupling Applications
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction is instrumental for introducing alkynyl moieties onto the 6-azaindole core, which can serve as versatile intermediates for further transformations. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This palladium-catalyzed process provides a direct method for the vinylation of the this compound scaffold. The choice of phosphine ligand and base is crucial for achieving high yields and stereoselectivity in the Heck reaction.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 5-Alkynyl-7-chloro-azaindole |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 7-Vinyl-5-chloro-azaindole |
Table 2: Typical conditions for Sonogashira and Heck coupling reactions on halo-azaindole scaffolds.
Buchwald-Hartwig Amination Analogues
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is a powerful tool for synthesizing amino-substituted azaindoles, which are important pharmacophores. nih.gov The use of specialized palladium precatalysts and bulky, electron-rich phosphine ligands (like XPhos) allows for the efficient amination of halo-azaindoles, even with the unprotected N-H group present. beilstein-journals.orgmit.edu
The reaction is highly versatile, accommodating a wide range of primary and secondary aliphatic and aromatic amines. nih.gov By tuning the reaction conditions, selective mono-amination at either the C5 or C7 position can be achieved.
| Amine Partner | Catalyst System | Base | Solvent | Product Type |
| Primary Aliphatic Amine | Pd₂(dba)₃ / XPhos | LiHMDS | Dioxane | 5-Alkylamino-7-chloro-azaindole |
| Secondary Aromatic Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 7-Diarylamino-5-chloro-azaindole |
| Ammonia (B1221849) Surrogate | Pd precatalyst / Josiphos | K₃PO₄ | THF | 5-Amino-7-chloro-azaindole |
Table 3: General conditions for Buchwald-Hartwig amination on halo-azaindole scaffolds.
Functional Group Transformations and Derivatization
Beyond substitution of the chlorine atoms, the this compound scaffold allows for other functional group transformations. The most significant derivatization strategy stems from the selective lithium-chlorine exchange reaction. researchgate.net The resulting lithiated azaindole is a potent nucleophile that can react with a diverse array of electrophiles.
This two-step sequence—lithium-chlorine exchange followed by electrophile quench—provides access to a wide range of C7-substituted derivatives. Examples of electrophiles that can be used include:
Aldehydes and Ketones: to form secondary and tertiary alcohols.
Carbon Dioxide (CO₂): to produce a carboxylic acid.
Alkyl Halides: to introduce alkyl groups.
Disulfides: to form thioethers.
Isocyanates: to generate amides.
This method provides a powerful alternative to cross-coupling reactions for installing functionality at a specific position on the pyridine ring, significantly expanding the chemical space accessible from the this compound starting material. researchgate.net
Reactivity at the Azaindole Nitrogen Atoms
The this compound scaffold possesses two nitrogen atoms with distinct electronic properties, which dictates their reactivity: the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N6). The N1 atom is part of a pyrrole ring and bears a hydrogen atom, rendering it weakly acidic. Upon deprotonation with a suitable base, it becomes a potent nucleophile. The N6 atom is a pyridine-type nitrogen, possessing a lone pair of electrons in an sp² hybrid orbital, making it a potential site for electrophilic attack, although it is generally less nucleophilic than the deprotonated N1 anion.
N-Alkylation
N-alkylation of azaindoles, and related N-heterocycles like indazoles, is a common synthetic transformation. beilstein-journals.org The reaction typically proceeds by deprotonation of the N1-H with a base, such as sodium hydride (NaH), followed by the introduction of an alkylating agent like an alkyl halide. beilstein-journals.org For the 6-azaindole core, this process leads to substitution primarily at the N1 position due to the higher nucleophilicity of the resulting anion. The regioselectivity of alkylation in related systems can be influenced by factors including the choice of base, solvent, and the steric and electronic nature of the substituents. beilstein-journals.org For this compound, while N1 remains the favored site for alkylation under basic conditions, the electron-withdrawing nature of the chloro-substituents may necessitate stronger reaction conditions compared to the unsubstituted parent compound.
Interactive Table: General Conditions for N-Alkylation of Azaindole-Related Heterocycles
| Base | Solvent | Alkylating Agent | Typical Regioselectivity |
|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide | High N1 selectivity |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Alkyl Iodide | Predominantly N1 |
This table presents generalized conditions based on studies of related heterocyclic systems like indazoles and serves as a model for the potential reactivity of this compound. beilstein-journals.org
N-Arylation
The N-arylation of azaindoles is a key reaction for modifying their electronic and photophysical properties. lookchem.com Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are effective for this transformation. mdpi.com Studies on 5- and 7-azaindoles have shown that N-arylation can be achieved with moderate to high yields using a copper(I) iodide (CuI) catalyst, often in the presence of a ligand like trans-1,2-cyclohexanediamine and a base. lookchem.com The addition of lithium chloride (LiCl) has been found to improve reaction yields significantly. lookchem.com This methodology is applicable to a variety of aryl and heteroaryl halides. lookchem.com In the case of this compound, the N1 position is the expected site of arylation, leading to the formation of N-aryl derivatives.
Interactive Table: Model Conditions for Copper-Catalyzed N-Arylation of Azaindoles
| Catalyst | Ligand | Base | Additive | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| CuI (10 mol%) | trans-1,2-cyclohexanediamine | K₃PO₄ | LiCl | 1,4-Dioxane | 120 |
| CuI (10 mol%) | None | K₂CO₃ | None | Pyridine | 110 |
This table is based on reported N-arylation reactions of parent 5- and 7-azaindoles and provides a framework for the arylation of the title compound. lookchem.commdpi.com
N-Acylation
N-acylation is another important reaction occurring at the N1 position. Similar to alkylation, the reaction typically requires prior deprotonation of the N1-H to generate a nucleophilic anion, which then reacts with an acylating agent such as an acyl chloride or anhydride. In related heterocyclic systems, N-acylation can sometimes initially occur at the more kinetically favored site but may isomerize to the thermodynamically more stable N1-acyl product. beilstein-journals.org
Excited-State Reactivity and Proton/Hydrogen Transfer Mechanisms
The photophysical behavior of azaindoles is largely governed by excited-state processes that involve the transfer of a proton or a hydrogen atom between the N1 and N6 atoms. These photoinduced tautomerization reactions provide non-radiative decay pathways from the excited state. The primary mechanisms are Excited-State Hydrogen Transfer (ESHT) and Excited-State Proton Transfer (ESPT), which are often mediated by solvent molecules. chemrxiv.orgchemrxiv.org
Excited-State Hydrogen Transfer (ESHT)
Computational studies on the parent 6-azaindole molecule have shown that in the presence of protic solvents like water or ammonia, ESHT is a facile and dominant process. chemrxiv.orgchemrxiv.org Upon photoexcitation, a hydrogen atom is relayed from the N1 donor site to the N6 acceptor site through a "wire" of solvent molecules. chemrxiv.org The efficiency of this transfer is highly dependent on the length and composition of the solvent wire. chemrxiv.org
Research indicates that lengthening the solvent chain from three to four molecules reduces the energy barrier for ESHT, as it allows for more relaxed transition state geometries with less angular strain. chemrxiv.org Furthermore, using ammonia as the solvent instead of water drastically lowers the energy barrier due to the formation of stronger hydrogen bonds, making the ESHT process more facile. chemrxiv.orgchemrxiv.org For this compound, similar solvent-mediated ESHT pathways are expected to be a key feature of its excited-state dynamics.
Excited-State Proton Transfer (ESPT)
ESPT is an alternative pathway where a proton (H⁺), rather than a hydrogen atom, is transferred from N1 to N6. However, theoretical calculations for 6-azaindole and its solvated clusters have consistently shown that the energy barriers for ESPT are significantly higher than those for ESHT. chemrxiv.org This suggests that ESPT is a minor, less competitive deactivation channel compared to the hydrogen atom relay mechanism. chemrxiv.org The higher energy requirement for charge separation during proton transfer makes this pathway less favorable.
Interactive Table: Calculated Excited-State Energy Barriers for 6-Azaindole with Solvent Wires
| Solvent Cluster | Transfer Mechanism | Energy Barrier (kJ/mol) |
|---|---|---|
| (H₂O)₃ | ESHT | 39.6 - 41.3 |
| (H₂O)₄ | ESHT | 20.2 - 23.1 |
| (NH₃)₃ | ESHT | 21.3 - 21.4 |
| (NH₃)₄ | ESHT | 8.1 - 9.5 |
Data is derived from computational studies on the parent 6-azaindole molecule and serves as a model to understand the excited-state reactivity of this compound. chemrxiv.orgchemrxiv.org
The substituents on the this compound ring are expected to influence the energetics of these transfer processes. The electron-donating methyl groups may increase the acidity of the N1-H proton in the excited state, while the electron-withdrawing chloro groups can affect the proton affinity of the N6 nitrogen, thereby modulating the driving force and energy barriers for both ESHT and ESPT. In related systems like the 7-azaindole (B17877) dimer, double proton transfer has been shown experimentally to be an ultrafast, concerted process, highlighting the efficiency of these excited-state reaction pathways. nih.gov
Computational and Theoretical Investigations of 5,7 Dichloro 2,3 Dimethyl 6 Azaindole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its geometry and energy. researchgate.net For a molecule such as 5,7-Dichloro-2,3-dimethyl-6-azaindole, a DFT calculation would begin by optimizing the molecular geometry to find the most stable arrangement of its atoms in three-dimensional space.
This optimization process yields key information, including:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed between three connected atoms.
For similar azaindole structures, DFT calculations have been used to confirm that the core azaindole ring system is consistently planar. researchgate.net Theoretical calculations for related chloro-substituted 7-azaindole-3-carbaldehydes have been performed using various DFT methods, such as B3LYP-D3 and PBE0-D3, to investigate their molecular structures. researchgate.net These studies provide a framework for how the geometry of this compound would be computationally analyzed.
Table 1: Hypothetical Data Table of Optimized Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative of typical outputs from DFT calculations and is not based on published results for this specific molecule.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C5-Cl | ~1.74 Å |
| Bond Length | C7-Cl | ~1.73 Å |
| Bond Length | N6-C5 | ~1.33 Å |
| Bond Angle | C7-N6-C5 | ~117° |
| Dihedral Angle | Cl-C5-N6-C7 | ~180° (planar) |
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular Orbital (MO) analysis is crucial for understanding a molecule's reactivity and electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. According to frontier orbital theory, the interaction between the HOMO of one molecule and the LUMO of another governs the course of many chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.
For various 7-azaindole (B17877) derivatives, DFT calculations have been employed to determine the energies of these frontier orbitals. researchgate.net These studies show that the HOMO and LUMO are typically delocalized over the π-conjugated backbone of the molecule. researchgate.net For this compound, the electron-withdrawing chlorine atoms and electron-donating methyl groups would be expected to significantly influence the energy and distribution of these orbitals.
Table 2: Representative Frontier Orbital Energies from DFT Studies on Azaindole Analogs
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 7-Azaindole Derivatives researchgate.netresearchgate.net | -5.60 to -5.83 | -3.04 to -3.16 | ~2.56 to ~2.67 |
| N-linked 1,2,3-triazole 7-azaindoles rsc.org | -5.96 to -6.08 | -0.95 to -1.15 | ~4.81 to ~5.11 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for elucidating reaction mechanisms, allowing researchers to map the entire energy profile of a chemical reaction. This includes identifying reactants, transition states, intermediates, and products. By calculating the activation energies, chemists can predict the feasibility and rate of a reaction. For the 5,7-Dichloro-6-azaindole scaffold, a key reaction is the selective lithium-chlorine exchange, which allows for functionalization at specific positions. researchgate.net Computational modeling could be used to understand why this exchange is highly selective, likely by calculating the stability of the potential lithiated intermediates and the energy barriers of the transition states leading to them.
In Silico Studies of Molecular Recognition and Interaction Profiles
In silico studies, particularly molecular docking, are used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This technique is central to drug discovery. nih.gov A docking simulation would place this compound into the active site of a target protein and calculate a "docking score," which estimates the binding affinity. The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex.
Numerous studies have used molecular docking to investigate how various azaindole derivatives interact with biological targets like kinases, receptors, and enzymes. rsc.orgijper.org These studies show that the azaindole scaffold is effective at forming hydrogen bonds with protein hinge regions. researchgate.net The chlorine atoms on the this compound ring could potentially form halogen bonds, which are increasingly recognized as important interactions in molecular recognition.
Exploration of Hydrogen Bonding Networks and Supramolecular Assembly
The 6-azaindole (B1212597) core contains both a hydrogen bond donor (the pyrrolic N-H group) and a hydrogen bond acceptor (the pyridinic nitrogen atom). This dual functionality allows the molecule to form specific and directional hydrogen bonds, leading to the formation of dimers or more complex supramolecular assemblies. researchgate.netnih.gov
Computational studies on 7-azaindole have extensively investigated its ability to form double hydrogen-bonded dimers with itself or with other protic molecules. nih.govresearchgate.net Similar DFT calculations could be applied to this compound to predict the geometry and stability of its hydrogen-bonded structures. These calculations can determine the interaction energies and analyze the nature of the bonds. The formation of such networks is critical for understanding crystal packing and the behavior of the compound in the solid state. nih.gov
Advanced Applications and Emerging Research Trajectories of 5,7 Dichloro 2,3 Dimethyl 6 Azaindole
Role as a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis
The 5,7-dichloro-6-azaindole scaffold is a versatile and valuable building block in organic synthesis, primarily due to the differential reactivity of the two chlorine atoms. This allows for selective functionalization, making it a key intermediate in the construction of more complex, poly-substituted molecules. A foundational method for creating the core 5,7-dichloro-6-azaindole structure involves the Fischer indole (B1671886) cyclization. researchgate.net This approach has been shown to be efficient for producing a variety of 4- and 6-azaindoles, including those with halogen substituents. researchgate.net
Once synthesized, the dichloro-azaindole core serves as a platform for diversification. The chlorine atoms at the 5- and 7-positions can be selectively targeted using various metal-catalyzed cross-coupling reactions. researchgate.net For instance, palladium-catalyzed reactions such as Suzuki or Sonogashira couplings can be employed to introduce new aryl, alkyl, or alkynyl groups. nih.govorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions can often direct the substitution to one position over the other.
Furthermore, a highly selective lithium-chlorine exchange offers an alternative route for functionalization. researchgate.net This method provides a powerful tool for introducing a wide range of electrophiles, enabling the synthesis of diverse derivatives that would be difficult to access through other means. The versatility of the 5,7-dichloro-6-azaindole scaffold is summarized in the table below.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
| Synthesis | Fischer Indole Cyclization | Formation of the core 5,7-dichloro-6-azaindole ring system. | researchgate.net |
| Functionalization | Palladium-Catalyzed Cross-Coupling | Selective substitution of chlorine atoms with new C-C bonds. | researchgate.netnih.gov |
| Functionalization | Lithium-Chlorine Exchange | High-yielding and selective introduction of various electrophiles. | researchgate.net |
This strategic, stepwise functionalization makes the 5,7-dichloro-2,3-dimethyl-6-azaindole core a crucial intermediate for building libraries of compounds for drug discovery and material science research. rsc.org
Exploration in Material Science and Optoelectronic Applications
The inherent photophysical properties of the azaindole core make its derivatives, including 6-azaindoles, promising candidates for applications in material science. researchgate.net The fusion of the electron-rich pyrrole (B145914) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic structure that can be modulated by substituents.
While research into 7-azaindole (B17877) derivatives has demonstrated their potential as excellent blue emitters for Organic Light-Emitting Diodes (OLEDs), the closely related 6-azaindole (B1212597) scaffold also possesses compelling photophysical properties. rsc.orgnih.gov The 6-azaindole chromophore exhibits fluorescence and has the potential to be used as an optical probe. researchgate.net The emission properties can be tuned by altering the substitution pattern on the heterocyclic core. nih.gov
The 6-azaindole scaffold contains both a hydrogen-bond donor (the N-H of the pyrrole ring) and a hydrogen-bond acceptor (the nitrogen of the pyridine ring), making it an ideal component for designing self-assembling supramolecular structures. Research has shown that 6-azaindole can form cyclic, triply hydrogen-bonded trimers. researchgate.net This capacity for forming predictable, strong, and directional hydrogen bonds is a cornerstone of supramolecular chemistry.
The specific substitution on this compound can influence these interactions. The chlorine atoms can participate in halogen bonding, another type of non-covalent interaction, adding another dimension of control for designing complex architectures. By attaching multiple 6-azaindole units to a central core, it is possible to create building blocks for three-dimensional hydrogen-bonded organic frameworks (HOFs). These porous materials have potential applications in gas storage and separation. researchgate.net The design of hierarchical 3D assemblies and interconnected porous materials is a significant area of materials research, with applications in catalysis and energy storage. uni-koeln.dequb.ac.uk
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The azaindole scaffold is particularly effective in this role because its nitrogen atoms can mimic the hydrogen-bonding patterns of purines, allowing them to interact with biological targets like protein kinases. nih.govresearchgate.net
The structure of this compound is well-suited for detailed studies of molecular interactions. The N-H group and the pyridine nitrogen (N6) can form critical hydrogen bonds with amino acid residues in a protein's active site, such as the hinge region of kinases. researchgate.net This interaction often anchors the molecule in a specific orientation.
Beyond hydrogen bonding, other features of the molecule contribute to binding affinity and selectivity:
Halogen Bonds: The chlorine atoms at the 5- and 7-positions can form halogen bonds with electron-rich atoms like oxygen or sulfur on protein side chains.
Hydrophobic Interactions: The methyl groups at the 2- and 3-positions can engage in hydrophobic or van der Waals interactions with nonpolar pockets in the binding site.
Pi-Pi Stacking: The aromatic bicyclic ring system can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov
Molecular docking and dynamics simulations can be used to model how derivatives of this scaffold bind to targets, providing insights into the specific interactions that drive biological activity. nih.gov
The this compound scaffold is an excellent starting point for structure-activity relationship (SAR) studies, a systematic process in medicinal chemistry used to optimize lead compounds. By synthesizing and testing a series of analogues, researchers can determine how different functional groups at various positions affect biological activity. nih.gov
The table below outlines potential modifications to the scaffold for SAR studies.
| Position of Modification | Example of Modification | Purpose in SAR Study | Potential Interaction Probed |
| N1 (Pyrrole) | Alkylation, Arylation | To explore the need for a hydrogen bond donor and fill adjacent pockets. | Hydrogen bonding, Steric interactions |
| C2, C3 (Methyl) | Vary alkyl group size | To probe the size and nature of a hydrophobic pocket. | Hydrophobic and van der Waals interactions |
| C5 (Chloro) | Replace with H, F, Br, OMe, CN | To investigate the role of halogen bonding and electronic effects. | Halogen bonding, Dipole interactions |
| C7 (Chloro) | Replace with aryl or heterocyclic groups via cross-coupling | To extend the molecule into new binding regions and improve properties. | Hydrophobic, polar, and H-bond interactions |
Such systematic modifications allow medicinal chemists to build a detailed understanding of the molecular requirements for potent and selective activity, guiding the design of more effective therapeutic agents or more specific chemical probes. researchgate.netnih.gov
Design and Application as Fluorescent Probes and Imaging Agents
The inherent fluorescence of the azaindole scaffold has prompted research into its use in the development of fluorescent probes and imaging agents. The 6-azaindole core, for instance, is known to exhibit fluorescence, with its emission properties being influenced by factors such as solvent polarity and pH. researchgate.net For example, the fluorescence of 6-azaindole is centered at 380 nm and is attributed to the protonated form. researchgate.net In aqueous solutions, the fluorescence intensity of 6-azaindole can vary with pH. researchgate.net
Derivatives of 7-azaindole have also been synthesized and explored for their fluorescent properties, with applications in sensing and bioimaging. rsc.org The functionalization of the azaindole ring system allows for the tuning of its photophysical characteristics, a key aspect in the design of targeted fluorescent probes. However, specific studies detailing the synthesis of fluorescent probes or imaging agents directly from this compound, or characterization of its photophysical properties (such as absorption and emission maxima, quantum yield, and lifetime), are not currently available in the reviewed literature. Consequently, no data table of photophysical properties for this specific compound can be provided.
Innovative Analytical Methodologies and Detection in Research Settings
The development of analytical methods for the detection and quantification of specific chemical compounds is crucial for their application in research and development. For substituted azaindoles, various analytical techniques are often employed, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural characterization. ijper.org Chromatographic methods are also standard for separation and quantification.
However, a review of current scientific literature does not reveal any innovative analytical methodologies specifically developed for the detection of this compound in research settings. While general analytical principles would apply, there are no published studies detailing specific methods, such as novel chromatographic techniques, spectroscopic assays, or sensor-based detection systems, tailored for this particular compound. Therefore, a data table summarizing such methodologies cannot be compiled at this time.
Conclusion and Future Directions
Synthesis and Functionalization Advancements of 5,7-Dichloro-2,3-dimethyl-6-azaindole
Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for the synthesis and subsequent functionalization of dichlorinated 6-azaindoles. A key development has been the utilization of the Fischer indole (B1671886) synthesis to construct the core 5,7-dichloro-6-azaindole structure. researchgate.net This approach has proven effective for creating a variety of substituted 6-azaindoles.
Once the this compound scaffold is assembled, the chlorine atoms serve as versatile handles for further molecular elaboration. The differential reactivity of the chlorine atoms at the C5 and C7 positions allows for selective functionalization. Notably, a highly selective lithium-chlorine exchange at the C7 position can be achieved, enabling the introduction of various electrophiles at this site. researchgate.net This regioselectivity is a crucial advancement, as it allows for the controlled, stepwise modification of the molecule.
Following the selective functionalization at C7, the remaining chlorine at the C5 position can be targeted using palladium-catalyzed cross-coupling reactions. researchgate.net This sequential approach provides a powerful strategy for creating a diverse library of 3,5,7-trisubstituted 6-azaindoles, a substitution pattern that is often challenging to access through traditional indole synthesis methods. researchgate.net
Table 1: Selective Functionalization Reactions of Dichloro-6-azaindoles
| Position | Reaction Type | Reagents/Catalysts | Outcome |
| C7 | Lithium-Chlorine Exchange | n-Butyllithium, Electrophiles | Selective substitution at the C7 position |
| C5 | Palladium-Catalyzed Cross-Coupling | Palladium catalysts, Coupling partners | Substitution at the C5 position |
These advancements have significantly expanded the accessible chemical space around the this compound core, providing a robust platform for the development of new compounds with tailored properties.
Unresolved Challenges and Persistent Research Questions
Furthermore, while selective functionalization at C7 via lithium-halogen exchange is effective, the requirement for cryogenic temperatures and highly reactive organometallic reagents can limit the functional group tolerance and scalability of this process. A persistent research question is whether alternative, milder methods for the selective activation of the C7-Cl bond can be developed. This could involve exploring different catalytic systems that can differentiate between the two chlorine atoms under less stringent reaction conditions.
Another unresolved area is the comprehensive understanding of the structure-activity relationship (SAR) for derivatives of this compound. While the synthetic tools to create a diverse range of analogs are becoming available, a systematic exploration of how different substituents at the C2, C3, C5, and C7 positions influence the biological and physicochemical properties of these compounds is still needed.
Prospective Avenues for Expanding the Chemical Space and Applications of Halogenated 6-Azaindoles
The future for halogenated 6-azaindoles, including derivatives of this compound, is promising, with several avenues for expanding their chemical space and potential applications. The development of novel catalytic methods for C-H functionalization could provide new pathways for modifying the azaindole core, offering complementary strategies to the existing halogen-based functionalization.
The exploration of a broader range of cross-coupling reactions at the C5 and C7 positions will continue to be a fruitful area of research. This includes the use of a wider variety of coupling partners to introduce novel functionalities, such as fluorinated motifs, which are known to enhance the metabolic stability and binding affinity of drug candidates. mdpi.comacs.org
Given that the azaindole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, the derivatives of this compound represent a promising starting point for drug discovery programs. nih.gov Prospective applications could span a wide range of therapeutic areas, including oncology, infectious diseases, and neurology, where indole and azaindole derivatives have shown significant potential. nih.gov A systematic biological screening of a library of compounds derived from this scaffold could uncover novel lead compounds for further development.
Q & A
Basic: What are the most reliable synthetic routes for 5,7-Dichloro-2,3-dimethyl-6-azaindole, and how can regioselectivity be achieved?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cyanation and selective chlorination. A key step is the regioselective chlorination of 7-azaindole derivatives via an N-oxide intermediate to install chlorine atoms at the 5- and 7-positions. For example, Xin Wang et al. developed a regioselective monodechlorination protocol using catalytic Pd(OAc)₂ and ligands like Xantphos to control selectivity. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of Cl⁻ sources) critically influence outcomes. Yield optimization requires careful monitoring of intermediates via HPLC (>95% purity thresholds) and NMR to confirm substitution patterns .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at 2,3-positions and chlorine at 5,7-positions). Coupling constants in aromatic regions resolve ambiguities in regiochemistry.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 229.0284 for C₉H₇Cl₂N₂).
- HPLC-PDA : Validates purity (>98% by area-under-curve) and detects trace byproducts from incomplete chlorination .
Advanced: How can researchers resolve contradictions in regioselectivity data during functionalization of 6-azaindole derivatives?
Methodological Answer:
Contradictions often arise from competing electronic and steric effects. For example, chlorination at the 5- vs. 7-position can vary with the choice of oxidizing agents (e.g., NCS vs. Cl₂ gas). A systematic approach includes:
Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites.
Isotopic Labeling : Using ³⁶Cl to track substitution pathways.
Kinetic Studies : Monitoring reaction progress via in-situ IR to identify rate-determining steps.
Evidence from palladium-mediated cyanation suggests that electron-withdrawing groups (e.g., Cl) direct subsequent substitutions meta to existing substituents .
Advanced: What mechanisms underlie the biological activity of halogenated 6-azaindoles, and how can structure-activity relationships (SAR) be explored?
Methodological Answer:
Halogenation enhances lipophilicity and target binding. For antiviral SAR:
- In Vitro Assays : Test inhibition of viral polymerases (e.g., SARS-CoV-2 RdRp) using fluorescence-based nucleotide incorporation assays.
- Docking Studies : Molecular docking (e.g., AutoDock Vina) into conserved binding pockets (e.g., HCV NS5B) identifies critical interactions (e.g., Cl···π contacts with Phe residues).
- Metabolic Stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation. Martinez-Gualda et al. demonstrated that 7-aza-indoles with chloro-substitutions exhibit broad-spectrum antiviral activity via non-competitive inhibition .
Advanced: How should researchers address discrepancies in spectral data for intermediates during synthesis?
Methodological Answer:
Discrepancies often stem from tautomerism or residual solvents. Mitigation strategies include:
Multi-Technique Validation : Cross-check NMR with FT-IR (e.g., C-Cl stretches at 550–600 cm⁻¹) and X-ray crystallography.
Solvent-Free Analysis : Lyophilize samples to eliminate solvent peaks.
Collaborative Data Sharing : Compare with PubChem datasets (e.g., InChIKey XTXIILHWOQZVAQ-UHFFFAOYSA-N for dichloroindole derivatives) to verify structural assignments .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for reactions releasing HCl gas.
- Waste Management : Segregate halogenated waste in designated containers for incineration.
- Emergency Response : Neutralize spills with sodium bicarbonate and adsorb with vermiculite. Safety data align with protocols for structurally similar dichloro compounds .
Advanced: How can computational methods optimize the synthesis pathway for scale-up?
Methodological Answer:
- Process Simulation : Aspen Plus models reaction kinetics and heat transfer to identify bottlenecks (e.g., exothermic chlorination steps).
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to minimize solvent use. Switch from DMF to cyclopentyl methyl ether (CPME) for better recyclability.
- DoE (Design of Experiments) : Use Taguchi arrays to optimize variables (temperature, catalyst loading) for maximal yield .
Advanced: What strategies validate the reproducibility of synthetic data across labs?
Methodological Answer:
- Inter-Lab Studies : Share standardized protocols (e.g., detailed Pd catalyst activation steps) via platforms like Zenodo.
- Open Data Repositories : Deposit raw NMR/HPLC files in PubChem or Figshare for peer validation.
- Robustness Testing : Introduce deliberate variations (e.g., ±5°C in reaction temperature) to assess sensitivity. Evidence from EU regulatory frameworks emphasizes traceability of CAS RNs and batch-specific analytics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
